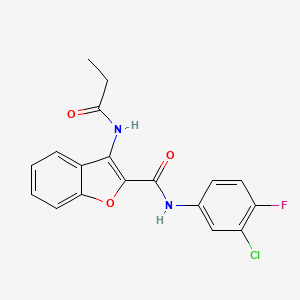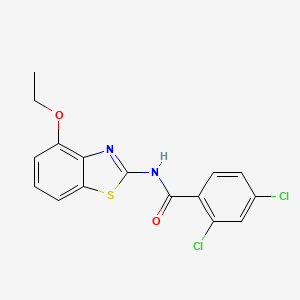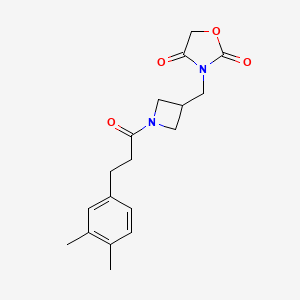
4-(Aminomethyl)-6,6,6-trifluorohexanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Aminomethyl)-6,6,6-trifluorohexanoic acid;hydrochloride, also known as AMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. AMT is a derivative of the amino acid lysine and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Hydrophobic and Flexible Structural Element
- 6-Aminohexanoic acid, an ω-amino acid similar in structure to the compound , is used as an antifibrinolytic drug and has various applications in chemical synthesis, polyamide synthetic fibers (nylon) industry, and as a linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Synthesis of Fluorinated Compounds
- Research on the synthesis of fluorinated furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides shows the relevance of fluorinated compounds in chemical synthesis, which could apply to the synthesis and applications of 4-(Aminomethyl)-6,6,6-trifluorohexanoic acid; hydrochloride (Kotovskaya, Perova, Charushin, & Chupakhin, 1999).
Biological Monitoring
- Biological monitoring studies involving isocyanates and related amines, including 1,6-Hexamethylene diamine (HDA) and 6-aminohexanoic acid, indicate the importance of these compounds in occupational health and safety. This could be relevant for similar compounds like 4-(Aminomethyl)-6,6,6-trifluorohexanoic acid; hydrochloride (Brorson, Skarping, Sandström, & Stenberg, 1990).
Agricultural Chemicals
- The use of amino acids and related compounds in agriculture, particularly in relation to land use and groundwater contamination, might provide insight into the environmental impact of similar compounds (Kolpin, 1997).
Molecular Docking and Biological Studies
- Studies involving molecular docking and structural analysis of amino acid derivatives, like butanoic acid derivatives, highlight their potential biological activities and applications in pharmacology (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Corrosion Control
- Research on corrosion control using amino-triazole compounds suggests potential applications in material science and engineering for related compounds (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
properties
IUPAC Name |
4-(aminomethyl)-6,6,6-trifluorohexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2.ClH/c8-7(9,10)3-5(4-11)1-2-6(12)13;/h5H,1-4,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTZGPFPLRAMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-6,6,6-trifluorohexanoic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2596749.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]propanamide](/img/structure/B2596753.png)

![[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2596756.png)

![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2596758.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2596761.png)
![3-(2,4-difluorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2596762.png)


![2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2596772.png)